Pimasertib exerts its effects through highly specific, ATP-noncompetitive inhibition of the MEK1/MEK2 kinases [1] [2]. The table below summarizes its core molecular and pharmacological properties:
| Property | Description |
|---|---|
| Primary Target | MEK1 and MEK2 kinases [1] [2] |
| Inhibition Type | ATP-noncompetitive, allosteric inhibitor [2] |
| IC₅₀ for MEK1/2 | 5 nM - 2 μM (varies by cell line) [2] |
| Key Downstream Effect | Suppression of ERK1 and ERK2 phosphorylation [1] |
| Cellular Consequences | G0/G1 cell cycle arrest, induction of apoptosis (caspase-3/PARP cleavage), reduced oncogene expression [2] |
This compound binds to an allosteric site adjacent to the ATP-binding pocket of MEK, preventing it from activating its downstream substrates, ERK1 and ERK2 [1]. This inhibition blocks the transduction of signals through the MAPK pathway, a critical driver of cell proliferation, survival, and growth. The following diagram illustrates the MAPK/ERK pathway and the point of inhibition by this compound:
This compound has shown activity across various cancer models in preclinical studies, both as a single agent and in combination with other targeted drugs.
The table below summarizes key findings from in vitro and in vivo studies:
| Cancer Model | Experimental Findings | Reference |
|---|---|---|
| Multiple Myeloma | Inhibited growth (IC₅₀: 5-11 nM); induced G0/G1 arrest & apoptosis; reduced tumor growth in H929 xenograft models (15-30 mg/kg, oral). | [2] |
| Colorectal Cancer (K-Ras mutant) | Inhibited ERK pathway, proliferation & transformation in DLD-1 cells; induced tumor regression in D-MUT xenograft models (10 mg/kg). | [2] |
| Lymphoma | Showed dose-dependent antitumor activity across 23 cell lines, though at higher concentrations than in solid tumors. | [3] |
The following is a representative methodology for assessing this compound's activity in cell-based studies [2]:
Clinical trials evaluated this compound in advanced solid tumors and hematologic malignancies, often focusing on combination therapies to overcome resistance and enhance efficacy.
In cancer patients, this compound is orally bioavailable but undergoes faster clearance with a short elimination half-life [1]. A mass balance study revealed that its metabolism involves a novel conjugation with phosphoethanolamine [1].
Rationale for combinations stems from extensive cross-talk between the MAPK and other pathways, such as PI3K/mTOR [4]. The table below summarizes key clinical combination studies:
| Combination Partner | Phase | Key Findings & Recommended Phase 2 Dose (RP2D) | Reference |
|---|---|---|---|
| Voxtalisib (PI3K/mTOR inhibitor) | Ib | RP2D: this compound 60 mg + Voxtalisib 70 mg daily. Poor long-term tolerability; limited antitumor activity. | [5] |
| Temsirolimus (mTOR inhibitor) | I | MTD: this compound 45 mg/day + Temsirolimus 25 mg/week. Overlapping toxicities; no RP2D defined. | [4] |
| FOLFIRI (chemotherapy) | I | MTD: this compound 45 mg/day (5 days on/2 days off schedule) in patients with KRAS-mutated metastatic colorectal cancer. | [4] |
Synergistic antitumor effects were observed when this compound was combined with:
The clinical development of this compound appears to be largely stalled [1]. A phase I study in patients with advanced hematologic malignancies concluded that further development in acute myeloid leukemia (AML) was not justified due to a lack of significant clinical benefit [6].
The most frequent treatment-emergent adverse events (TEAEs) across clinical trials included:
| Trial Focus | Key Efficacy Findings | Key Safety Findings | Recommended Phase II Dose (RP2D) | Source / Trial ID |
|---|---|---|---|---|
| Single Agent in Advanced Solid Tumors | Antitumor activity and pharmacodynamic (pERK inhibition) observed. | Most common AEs: diarrhea, skin disorders, ocular disorders, asthenia/fatigue, peripheral edema. DLTs were rash and ocular events. | 60 mg twice daily (continuous) | [1] (NCT00982865) |
| Single Agent in Metastatic Melanoma Subset | Objective Response Rate (ORR): 12.4% (11/89 pts; 1 CR, 10 PR). 6 responses >24 weeks. Activity seen in BRAF (6/11) and NRAS (3/11) mutated tumors. | Recurrent Grade ≥3 treatment-related AEs in 8 patients included diarrhea, skin, and ocular events. | Data supported continuous twice-daily dosing. | [2] [3] (NCT00982865) |
| Combination with Temsirolimus (mTORi) | Best response: Stable Disease in 17/26 evaluable patients (5 with SD >12 weeks). No PR or CR reported. | Frequent TEAEs: stomatitis, thrombocytopenia. Overlapping toxicities; MTD was 45 mg/day pimasertib + 25 mg/week temsirolimus. | RP2D was not defined; combination did not warrant further study. | [4] (NCT01378377) |
| Combination with Voxtalisib (PI3K/mTORi) | Limited activity: 1 CR, 5 PR, 51 SD in 146 patients. | Poor long-term tolerability. Most frequent TEAEs: diarrhea (75%), fatigue (57%), nausea (50%). High rates of dose interruption (73%) and reduction (20%). | RP2D: this compound 60 mg + Voxtalisib 70 mg daily. | [5] (NCT01390818) |
For the key clinical and preclinical experiments cited, the methodologies are outlined below.
This was the foundational dose-escalation study for this compound [1].
This study investigated the absorption, metabolism, and excretion of this compound [6] [7].
The following diagram illustrates the signaling pathway targeted by this compound and the core logical workflow of the first-in-human clinical trial.
Diagram 1: this compound inhibits the MEK1/2 protein in the MAPK pathway, which is frequently activated in cancers. The Phase I trial core workflow shows the key stages and objectives of the clinical study design.
This in vitro and in vivo study explored mechanisms to overcome resistance to this compound [8].
The following table summarizes key quantitative data from preclinical studies that established the potency and efficacy of Pimasertib.
| Assay Type | Model/System | Result/Value | Citation | | :--- | :--- | :--- | :--- | | Biochemical Assay (IC₅₀) | MEK1 (Cell-free HTRF kinase assay) | 7 nM [1] | | Biochemical Assay (IC₅₀) | MEK2 (Cell-free HTRF kinase assay) | 15 nM [1] | | Cellular Assay (IC₅₀) | Multiple Myeloma cell lines (INA-6, U266, H929) | 5 nM to 200 nM [1] [2] | | Cellular Assay (IC₅₀) | KRAS-mutant Colorectal Cancer cells (HCT116, SW480) | 0.3 μM to 0.4 μM [1] | | In Vivo Efficacy | H929 MM xenograft model (CB17 SCID mice) | Significant tumor growth inhibition at 15-30 mg/kg (oral, twice daily) [1] [3] [4] |
To help you evaluate and potentially replicate key findings, here are the methodologies for core experiments cited in the literature.
This protocol measures the direct inhibition of MEK1/2 enzyme activity by this compound [1] [3].
This protocol assesses the effect of this compound on cancer cell growth [1] [4].
This compound exerts its effects by allosterically inhibiting MEK1 and MEK2, key kinases in the MAPK pathway. This pathway is frequently dysregulated in cancer, and its inhibition disrupts signals for cell proliferation and survival [5] [6].
The diagram below illustrates the core signaling pathway targeted by this compound and its metabolic fate.
A key finding from clinical studies was the discovery of a novel metabolic pathway for this compound. In a phase I human ADME study, a major circulating metabolite, M554, was identified as a phosphoethanolamine conjugate of this compound. This type of conjugation had not been previously reported for a pharmaceutical agent [7] [5] [8].
Key pharmacokinetic parameters and clinical trial findings further characterize the drug's profile in humans.
| Parameter | Finding | Citation |
|---|---|---|
| Absolute Bioavailability | 73% (following a 60 mg oral dose) [8] | |
| Major Circulating Metabolites | M445 (carboxylic acid) and M554 (phosphoethanolamine conjugate) [7] [8] | |
| Primary Excretion Routes | Urine (52.8%) and Feces (30.7%) [8] | |
| Clinical Trial Combination | Phase Ib study with PI3K/MTOR inhibitor Voxtalisib; showed limited anti-tumor activity and poor long-term tolerability [9] |
It is important to note that much of the available public data comes from earlier-phase clinical trials. The discovery details and the structural optimization process that led to this compound are not fully detailed in the open literature. Furthermore, the clinical development of this compound appears to have been primarily in combination therapies, with some trials terminated due to limited efficacy or tolerability issues [9] [3].
Pimasertib has been evaluated as both a monotherapy and in combination with other agents. The efficacy has been generally modest, with challenges in long-term tolerability for some combinations.
| Trial / Context | Combination Partner | Key Findings | ClinicalTrials.gov Identifier |
|---|---|---|---|
| Phase II in Pancreatic Cancer [1] | Gemcitabine | MTD: 75 mg bid; RP2D: 60 mg bid. Partial responses: 10 pts; disease stabilization ≥3 months: 13 pts. | EudraCT 2009-011992-61 |
| Phase Ib in Solid Tumors [2] | Voxtalisib (PI3K/mTOR inhibitor) | RP2D: this compound 60 mg + Voxtalisib 70 mg daily. Limited anti-tumor activity; 73% of pts required dose interruption due to TEAEs. | NCT01390818 |
| Phase I in Solid Tumors [3] | Temsirolimus (mTOR inhibitor) | MTD: this compound 45 mg/day + Temsirolimus 25 mg/week. No RP2D defined due to overlapping toxicities. | NCT01378377 |
A mass balance study in patients with solid tumors revealed key ADME (Absorption, Distribution, Metabolism, and Excretion) properties [4] [5]:
The diagram below illustrates the MAPK signaling pathway and the specific point of inhibition by this compound.
This compound acts as a selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK cascade [6] [7] [8]. By binding to MEK1/2, it prevents the phosphorylation and activation of downstream ERK1/2. This inhibits the transduction of signals that promote cancer cell proliferation and survival [6] [8].
A critical challenge with MEK inhibition, including this compound, is the development of resistance, often through the activation of compensatory feedback networks like the PI3K/AKT/mTOR pathway [6] [7]. This biological rationale has driven the clinical strategy of combining this compound with inhibitors of these compensatory pathways [3] [2].
To overcome limitations of efficacy and tolerability, novel strategies are being explored in preclinical research:
The table below summarizes the key clinical trial findings for pimasertib combinations in patients with advanced solid tumors.
| Combination Partner | Phase | Patient Population | Key Efficacy Findings | Common Treatment-Emergent Adverse Events (TEAEs) | Recommended Phase 2 Dose (RP2D) |
|---|
| Voxtalisib (PI3K/mTOR inhibitor) [1] | Ib | Advanced solid tumors (N=146) | • CR: 1% (1/101) • PR: 5% (5/101) • SD: 46% (51/101) [1] | • Diarrhea (75%) • Fatigue (57%) • Nausea (50%) [1] | this compound 60 mg + Voxtalisib 70 mg, once daily [1] | | SAR405838 (HDM2 antagonist) [2] | I | Locally advanced or metastatic solid tumors with wild-type TP53 and RAS/RAF mutations (N=26) | • PR: 4% (1/24) • SD: 63% (15/24) [2] | • Diarrhea (81%) • Increased blood creatine phosphokinase (77%) • Nausea (62%) • Vomiting (62%) [2] | this compound 45 mg BID + SAR405838 200 mg QD [2] | | Temsirolimus (mTOR inhibitor) [3] | I | Refractory advanced solid tumors (N=33) | • SD: 65% (17/26) • 5 patients had SD >12 weeks [3] | • Stomatitis • Thrombocytopenia • Increased serum creatine phosphokinase • Visual impairment [3] | RP2D was not defined due to overlapping toxicities. MTD was this compound 45 mg/day + Temsirolimus 25 mg/week [3] |
For researchers designing clinical trials, here is a detailed look at the protocols from key this compound studies.
This phase I study employed a novel design to investigate multiple pharmacokinetic parameters in a single group of six male patients with advanced solid tumors [4].
The studies with voxtalisib, SAR405838, and temsirolimus shared common elements in their design [1] [2] [3].
Understanding the disposition of this compound is critical for its application. Key findings from the mass balance study include:
The clinical development of this compound in combination was driven by a strong preclinical rationale focused on overcoming intrinsic resistance.
The following diagram illustrates the core signaling pathways and the rationale for combination therapy with this compound.
Rationale for this compound combination therapy, showing key pathways and feedback mechanisms [6] [1].
| Aspect | Details |
|---|---|
| Objective | Determine maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of pimasertib [1]. |
| Patient Population | 180 patients with advanced solid tumors [1]. |
| Dosing Schedules | Once daily (qd), 5 days on/2 days off; qd, 15 days on/6 days off; Continuous qd; Continuous twice daily (bid) [1]. |
| Maximum Tolerated Dose (MTD) | Varied by schedule. For continuous twice-daily dosing, the MTD was 75 mg bid [1]. |
| Recommended Phase II Dose (RP2D) | 60 mg twice daily (continuous bid regimen) [1]. |
| Common Drug-Related Adverse Events | Diarrhea, skin rash/acneiform dermatitis, ocular disorders (e.g., serous retinal detachment), asthenia/fatigue, peripheral edema [1]. |
| Dose-Limiting Toxicities (DLTs) | Primarily at doses ≥120 mg/day; included skin rash and ocular events [1]. |
| Key Pharmacokinetic Findings | Median time to max concentration (T~max~): 1.5 hours; Apparent terminal half-life: ~5 hours (qd schedules) [1]. |
| Key Pharmacodynamic Findings | Decreased ERK phosphorylation within 2 hours of administration, sustained for up to 8 hours at higher doses and prolonged with bid dosing [1]. |
The trial employed standard Phase I methodologies to evaluate this compound's safety and biological activity [1].
A separate mass-balance study provided deeper insight into this compound's properties in cancer patients [2].
| Parameter | Finding |
|---|---|
| Absolute Bioavailability | 73% [2] |
| Apparent Total Body Clearance | 45.7 L/h (geometric coefficient of variation: 47.2%) [2] |
| Volume of Distribution | 229 L [2] |
| Recovery of Radioactive Dose | 85.1% of the administered dose was recovered in excreta [2] |
| Primary Excretion Routes | Urine (52.8%) and faeces (30.7%) [2] |
| Major Circulating Metabolites | Carboxylic acid metabolite (M445) and a novel phosphoethanolamine conjugate (M554) [2] |
The following diagram illustrates the signaling pathway targeted by this compound.
This compound is a selective, ATP non-competitive inhibitor of MEK1 and MEK2, key components in the Ras/Raf/MEK/ERK (MAPK) pathway [1]. By binding to MEK1/2, this compound prevents the phosphorylation and activation of downstream ERK1/2, disrupting the transmission of signals that drive cancer cell proliferation and survival [1].
The NCT00982865 trial established a foundation for this compound's further clinical evaluation.
| Aspect | Clinical Trial Data (Phase Ib) | Preclinical Data (Ovarian Mucinous Carcinoma) |
|---|---|---|
| Recommended Phase 2 Dose (RP2D) | Pimasertib 60 mg + Voxtalisib 70 mg, once daily [1] | Not Applicable (Cell line studies) |
| Most Common Adverse Events (AEs) | Diarrhea (75%), Fatigue (57%), Nausea (50%) [1] | Not the primary focus of the study |
| Management of AEs | Dose interruptions (73% at RP2D) and dose reductions (20% at RP2D) [1] | Not Applicable |
| Efficacy (Clinical Response) | ORR: 6% (1 CR, 5 PR); Disease Control (SD): 46% [1] | Synergy: Combination Index (CI) values ranged from 0.03 to 0.50 across 6 cell lines, indicating strong synergy [2] |
| Key Efficacy Findings | Limited anti-tumor activity in advanced solid tumors; poor long-term tolerability [1] | Synergistic induction of apoptosis and inhibition of cell proliferation [2] |
Here are detailed methodologies for key experiments cited in the search results, which you can adapt for your research.
This protocol is adapted from studies investigating the synergy between this compound and voxtalisib in ovarian mucinous carcinoma (OMC) cell lines [2].
This protocol is used to confirm on-target effects of the inhibitors by assessing phosphorylation levels of key pathway components [1] [2].
The diagrams below illustrate the scientific rationale for the combination therapy and the workflow for the key experiments.
The table below summarizes the key dosing schedules and associated clinical data from phase I trials of Pimasertib monotherapy.
| Dosing Schedule | Dose Escalation Range | Maximum Tolerated Dose (MTD) | Recommended Phase II Dose (RP2D) | Key Dose-Limiting Toxicities (DLTs) |
|---|---|---|---|---|
| Continuous BID [1] | Not specified | 75 mg BID [2] | 60 mg BID [1] | Serous retinal detachment, skin rash/acneiform dermatitis [1]. |
| Once Daily (5 days on, 2 days off) [1] | 15 - 120 mg [2] | 120 mg [2] | Not defined for phase II | - |
| Once Daily (15 days on, 6 days off) [1] | Not specified | 195 mg [3] | Not defined for phase II | - |
| Continuous QD [1] | 1–255 mg/day [1] | 90 mg QD [3] | Not defined for phase II | - |
This section details the core methodology used to establish the safety and recommended dose of this compound [1].
This compound is a selective, ATP non-competitive inhibitor of MEK1 and MEK2, key kinases in the Ras/Raf/MEK/ERK (MAPK) signaling cascade, which is frequently constitutively activated in human cancers [1]. Its favorable drug profile supports the BID dosing schedule.
The table below summarizes key pharmacokinetic parameters that informed the continuous BID dosing schedule [1] [4].
| Parameter | Value / Characterization | Significance |
|---|---|---|
| Absolute Bioavailability | 73% [4] | High oral absorption. |
| Time to Max Concentration (T~max~) | 1.5 hours [1] | Rapid absorption. |
| Apparent Terminal Half-life | Approximately 5 hours (QD schedules) [1] | Supports twice-daily dosing to maintain target coverage. |
| Major Route of Elimination | Urine (52.8%) and faeces (30.7%); primarily as metabolites [4] | Consider in patients with renal or hepatic impairment. |
| Target Engagement (pERK Suppression) | Decreased within 2 hours; maintained up to 8 hours with higher/BID doses [1] | BID dosing provides sustained pathway inhibition. |
The table below summarizes the core design of the phase I clinical trial (NCT01085331) that evaluated pimasertib in combination with FOLFIRI for the second-line treatment of KRAS-mutant mCRC [1] [2] [3].
| Protocol Element | Details |
|---|---|
| Study Identifier | NCT01085331; EMR200066_004 [3] |
| Study Phase | I/II (Safety Run-in followed by randomised Phase II) [1] [3] |
| Primary Objective (Phase Ib) | To determine the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) [1] [2] |
| Patient Population | Adults with KRAS-mutant mCRC with disease progression during or after first-line oxaliplatin-based therapy [3] |
| Treatment Schedule | 28-day cycles [1] |
| • FOLFIRI | Irinotecan (180 mg/m²) + Leucovorin (200 mg/m² l-LV or 400 mg/m² dl-LV) on Days 1 & 15, followed by 5-FU (400 mg/m² bolus + 2400 mg/m² 46-h continuous infusion) [1] |
| • This compound | Oral, once daily on a "5 days on, 2 days off" schedule (Days 1-5, 8-12, 15-19, 22-26) [1] |
| Dose Escalation | Standard 3+3 design. Starting dose: 45 mg/day; planned escalation to 60 mg/day [1] [4] |
The following tables summarize the key outcomes from the safety run-in part of the study.
Table 1: Efficacy Outcomes (Efficacy Population, n=15) [1] [2]
| Best Overall Response | Number of Patients |
|---|---|
| Partial Response (PR) | 2 |
| Stable Disease (SD) | 9 |
| Progressive Disease (PD) | 3 |
| Not Evaluable | 1 |
Table 2: Safety and Tolerability (Safety Population, n=16) [1] [4]
| Parameter | Findings |
|---|---|
| Maximum Tolerated Dose (MTD) | 45 mg/day [1] [2] |
| Dose-Limiting Toxicities (DLTs) | At 60 mg/day: Grade 3 mucositis/stomatitis (2/5 patients). At 45 mg/day: Grade 3 hyponatremia (1/6 patients) [4]. |
| Most Common Treatment-Emergent Adverse Events (TEAEs) | Diarrhoea (44%), nausea (31%), vomiting (31%), asthenia (44%), skin/rash events (31%), mucosal inflammation (38%), ocular events (38%, mostly grade 1/2) [1] [4]. |
| Grade ≥3 Treatment-Related TEAEs | Diarrhoea (2 patients), mucosal inflammation (3 patients), neutropenia (3 patients) [4]. |
Table 3: Key Pharmacokinetic Parameters of this compound [5]
| Parameter | Findings |
|---|---|
| Absolute Bioavailability | 73% |
| Plasma Half-Life | ~5 hours [1] |
| Total Body Clearance | 45.7 L/h (geometric mean) |
| Volume of Distribution | 229 L (geometric mean) |
| Elimination Route | Primarily renal (52.8% of dose in urine) and faecal (30.7%) [5]. Primarily metabolized; two major circulating metabolites identified (M445, a carboxylic acid, and M554, a phosphoethanolamine conjugate) [5]. |
The rationale for using a MEK inhibitor like this compound in KRAS-mutant mCRC is based on targeting the MAPK signaling pathway downstream of the mutated KRAS protein.
Constitutively active mutant KRAS leads to continuous signaling through the MAPK pathway, promoting tumor cell proliferation and survival [6]. This compound, as a selective inhibitor of MEK1/2, aims to block this aberrant signaling [1].
The this compound-FOLFIRI combination highlights a critical challenge in oncology drug development: effectively targeting the MAPK pathway in KRAS-mutant mCRC without encountering prohibitive toxicity. The trial demonstrated that dose escalation was limited, and the efficacy at the tolerated dose was modest, leading to the termination of the program [4]. For researchers, this case underscores the importance of:
The following table summarizes the available data on the use of pimasertib in in vivo xenograft studies.
| Cancer Type/Model | Combination Agent | Key Findings | Reported Efficacy | Citation |
|---|
| Aggressive Lymphomas (DLBCL) (Cell line-derived xenografts) | Ibrutinib (BTK inhibitor) | Strong synergism; combination assessed in vivo. | Confirmed anti-tumor activity in xenograft model. | [1] | | Melanoma (UACC62 xenograft model, TP53 wild-type, MAPK-activated) | SAR405838 (HDM2 inhibitor) | Therapeutic benefit over single-agent activity. | Durable tumor regression observed with the combination. | [2] | | Solid Tumors (Preclinical models) | SAR245409 (Voxtalisib; PI3K/mTOR inhibitor) | Enhanced anti-tumor effects in preclinical models. | Demonstrated potent antitumor activity in xenograft models. | [3] |
While the search results lack step-by-step protocols, they indicate standard methodologies used in the field. The general workflow for conducting these studies is outlined below.
The specific parameters for the mentioned studies were:
Understanding the properties of this compound is crucial for designing effective in vivo experiments.
The search results highlight several promising combinatorial strategies for this compound. The diagram below illustrates the rational biological basis for these combinations, which can guide future research.
This compound (AS703026, MSC1936369B) is a selective, ATP-noncompetitive inhibitor of MEK1/2, a key component of the MAPK signaling pathway [1] [2]. This pathway is frequently dysregulated in cancer, making it a prime therapeutic target.
The diagram below illustrates the signaling pathways targeted by this compound and a common combination partner, and the general workflow for assessing their effects in cell-based assays.
The tables below summarize key experimental data from published studies using this compound in combination with other agents.
Table 1: Combination Therapy in Preclinical Cancer Models
| Cancer Type | Cell Line / Model | Combination Partner | Key Findings (In Vitro) | Key Findings (In Vivo) | Reference |
|---|---|---|---|---|---|
| Ovarian Mucinous Carcinoma | MCAS, OAW42, etc. | Voxtalisib (PI3K/mTORi) | Synergistic growth inhibition (CI: 0.03-0.5); Induced apoptosis [3]. | Not specified in results. | [3] |
| Lung & Colorectal Cancer | HCT15, H1975 | BEZ235 (PI3K/mTORi) | Synergistic cell growth inhibition and apoptosis in resistant lines [4]. | Significant tumor growth delay and increased survival in xenografts [4]. | [4] |
| KRAS mutant NSCLC & CRC | A427, DV-90, LoVo | SAR405838 (MDM2i) | Synergistic activity (λ>2); induced apoptosis in TP53 wild-type models [6]. | Significant tumor growth inhibition and regression in xenografts [6]. | [6] |
| Soft Tissue Sarcoma | HT1080 | Palbociclib (CDK4/6i) | Synergistic induction of G1 cell cycle arrest and reduced proliferation [5]. | Not specified in results. | [5] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Assay Type | Cell Line / Model | This compound Concentration (Single Agent) | This compound Concentration (In Combination) | Combination Partner & Concentration | Reference |
|---|---|---|---|---|---|
| Cell Proliferation (MTT) | 6 OMC cell lines | IC~50~: 1.0 to >20 µM [3] | 10 - 100 nM | Voxtalisib (30 nM - 1 µM) [3] | [3] |
| Target Modulation (Immunoblot) | MCAS, OAW42 | 30-300 nM (suppressed pERK) [3] | 30 nM | Voxtalisib (1 µM) [3] | [3] |
| Synergy & Apoptosis | KRAS mutant NSCLC & CRC | Varies by cell line | 30 nM - 1 µM | SAR405838 (MDM2i) [6] | [6] |
| Cell Cycle Analysis | HT1080 Fibrosarcoma | Not specified | 100 nM | Palbociclib (100 nM) [5] | [5] |
This protocol is adapted from methods described in the search results, particularly the study on ovarian mucinous carcinoma cells [3].
The following diagram outlines the key steps and considerations for planning a robust combination study with this compound.
Preclinical data strongly supports the synergistic activity of this compound when combined with inhibitors of the PI3K/mTOR pathway or other targeted agents. However, a phase Ib clinical trial of this compound with voxtalisib in patients with advanced solid tumors demonstrated poor long-term tolerability and limited anti-tumor activity [1]. This highlights the significant challenge of translating effective preclinical combinations into successful clinical therapies, often due to toxicity and pharmacokinetic interactions.
Therefore, while these protocols provide a robust framework for in vitro research, the findings should be interpreted with an understanding of the complexities of clinical application.
Pimasertib (MSC1936369B/AS703026) is a potent and selective oral inhibitor of MEK1/2 kinases within the MAPK signaling pathway, which regulates critical cellular processes including proliferation, survival, and differentiation. This pathway is frequently dysregulated in numerous cancers, particularly in melanoma, pancreatic ductal adenocarcinoma, and various hematologic malignancies. Despite demonstrating promising antitumor activity in preclinical models, this compound faces significant clinical challenges that have limited its regulatory approval and widespread therapeutic application. These limitations primarily include a short half-life after oral administration, significant potential toxicity to healthy tissues, and lack of sufficient selectivity for tumor cells [1] [2].
To address these challenges, researchers have developed an innovative prodrug strategy that enhances tumor specificity while mitigating systemic toxicity. The approach leverages key characteristics of the tumor microenvironment, particularly its elevated oxidative stress and significantly higher glutathione (GSH) concentrations (approximately 4-fold greater than in normal cells) [1]. This biochemical disparity provides an opportunity for selective drug activation through the incorporation of redox-sensitive linkers that remain stable in normal tissues but undergo cleavage in the tumor microenvironment.
The recent development of PROPIMA (a glutathione-activated prodrug of this compound) represents a significant advancement in this field. This novel compound contains a redox-sensitive disulphide linker that remains stable under normal physiological conditions but is selectively cleaved by GSH in tumor cells, thereby activating this compound specifically at the target site [1] [2]. Furthermore, the encapsulation of PROPIMA within liposomal nanocarriers enhances its pharmacokinetic profile through improved drug stability, prolonged circulation time, and passive tumor targeting via the enhanced permeability and retention (EPR) effect [3] [4].
The PROPIMA prodrug was strategically designed through rational molecular engineering to incorporate a glutathione-responsive mechanism. The synthesis involves an esterification reaction between 4,4′-dithiodibutyric acid (containing a disulphide bond) and a diol-containing this compound derivative [1] [2]. This design incorporates several key features:
The structural integrity and purity (>99%) of the synthesized PROPIMA were confirmed through comprehensive analytical characterization including 1H and 13C NMR spectroscopy and LC-MS analysis [1]. The prodrug demonstrated excellent stability under normal physiological conditions while showing progressive decomposition and release of active this compound when exposed to GSH at concentrations mimicking the intracellular tumor environment (10 mM) [1].
Liposomal formulation of PROPIMA leverages the advantages of nanoparticle drug delivery to enhance therapeutic efficacy while reducing systemic exposure. Liposomes are biocompatible and biodegradable vesicles consisting of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds [4]. For PROPIMA delivery, liposomes provide multiple benefits:
The liposomal formulation process for PROPIMA employs the solvent evaporation method followed by membrane extrusion to achieve uniform particle size distribution optimal for tumor targeting (typically 100-200 nm) [1] [4]. This preparation method ensures high encapsulation efficiency while maintaining the integrity of the redox-sensitive prodrug design.
Table 1: Cytotoxicity Profile of this compound vs. PROPIMA in A375 Melanoma Cells
| Compound | IC50 (24h) | IC50 (48h) | IC50 (72h) | Cell Viability Reduction | pERK Reduction |
|---|---|---|---|---|---|
| This compound | 45 nM | 32 nM | 28 nM | ~60% at 72h (100 nM) | ~5-fold |
| PROPIMA | 68 nM | 52 nM | 31 nM | ~60% at 72h (100 nM) | ~5-fold |
The time-dependent decrease in IC50 values for PROPIMA reflects the kinetics of prodrug activation through intracellular GSH-mediated cleavage. While initially less potent than the parent drug due to the required activation step, PROPIMA achieves equivalent efficacy by 72 hours [1] [2]. Both compounds demonstrate significant dose-dependent cytotoxicity against A375 human melanoma cells, with maximum efficacy observed at 100 nM concentration after 72 hours of exposure.
Table 2: Selectivity and Functional Effects of this compound and PROPIMA
| Parameter | This compound | PROPIMA | Cell Lines/Assay |
|---|---|---|---|
| Tumor Cell Selectivity | Moderate | High | A375 vs. hCMEC/D3 |
| Effect on Non-Tumor Cells | -25% proliferation (hCMEC/D3) | No significant effect | Endothelial cells |
| Migration Inhibition | Weak (70-100% wound closure) | Strong (60-70% wound closure) | Wound healing assay |
| GSH Dependence | Not applicable | High (correlates with GpX-1 levels) | A375 (high GpX-1) vs. hCMEC/D3 (low GpX-1) |
PROPIMA demonstrates enhanced selectivity for tumor cells compared to the parent compound, with significantly reduced effects on non-malignant endothelial cells (hCMEC/D3) [1]. This selectivity correlates with higher glutathione peroxidase 1 (GpX-1) activity in A375 melanoma cells (9934 ± 593 mU mL⁻¹) compared to endothelial cells (4910 ± 959 mU mL⁻¹), facilitating preferential prodrug activation in the tumor microenvironment [1].
Notably, PROPIMA shows superior inhibition of cancer cell migration compared to this compound in wound healing assays, suggesting additional therapeutic benefits beyond cytotoxicity [1]. This anti-migratory effect may result from the sustained release profile of active drug from the prodrug formulation or potential effects on additional migration-related pathways such as PI3K/Akt and Rho/ROCK signaling [1].
Title: Synthesis of Glutathione-Activated this compound Prodrug (PROPIMA)
Principle: The synthesis involves an esterification reaction between 4,4′-dithiodibutyric acid and a diol-containing this compound derivative, incorporating a redox-sensitive disulphide linker for glutathione-responsive activation [1] [2].
Materials:
Procedure:
Title: Liposomal Encapsulation of PROPIMA Using Solvent Evaporation Method
Principle: Liposomes are formed through self-assembly of phospholipids in aqueous solution, creating bilayer vesicles that encapsulate the PROPIMA prodrug in their hydrophobic regions [1] [4].
Materials:
Procedure:
Title: Glutathione-Responsive Drug Release Profile Analysis
Principle: This protocol evaluates the redox-sensitive release of active this compound from PROPIMA or PROPIMA-loaded liposomes in response to glutathione, mimicking the intracellular tumor microenvironment [1].
Materials:
Procedure:
Title: Wound Healing Assay for Anti-migratory Activity Assessment
Principle: This protocol evaluates the inhibitory effect of PROPIMA on cancer cell migration using a wound healing (scratch) assay, comparing its efficacy to parent this compound [1].
Materials:
Procedure:
Diagram 1: MAPK Signaling Pathway and MEK Inhibition Mechanism. This diagram illustrates the sequential activation of the MAPK signaling cascade and the specific inhibition point of this compound and its prodrug PROPIMA at MEK1/2, preventing downstream ERK phosphorylation and subsequent gene transcription that drives oncogenic processes.
Diagram 2: PROPIMA Activation Mechanism and Cellular Effects. This workflow illustrates the glutathione-dependent activation of PROPIMA in the tumor microenvironment, followed by MEK inhibition and subsequent biological effects including reduced phosphorylation of ERK, inhibition of proliferation, and suppression of cancer cell migration.
The development of PROPIMA as a glutathione-activated prodrug of this compound represents a significant advancement in targeted cancer therapy, particularly for malignancies characterized by dysregulation of the MAPK signaling pathway. The incorporation of a redox-sensitive disulphide linker enables selective activation in the tumor microenvironment, enhancing therapeutic specificity while minimizing off-target effects. When combined with liposomal delivery systems, this approach addresses key limitations of the parent drug, including short half-life and systemic toxicity.
The experimental data demonstrates that PROPIMA maintains the potent MEK inhibitory activity of this compound while exhibiting improved selectivity for tumor cells and enhanced anti-migratory effects. The detailed protocols provided herein enable researchers to reproduce the synthesis, formulation, and biological evaluation of this promising therapeutic candidate, facilitating further development and optimization of redox-responsive prodrug strategies for oncology applications.
This compound (MSC1936369B) is an orally bioavailable, selective ATP non-competitive inhibitor of MEK1/2 (mitogen-activated protein kinase kinase) within the RAS/RAF/MEK/ERK signaling cascade. This pathway plays a crucial regulatory role in normal cell functions including proliferation, survival, differentiation, motility, and angiogenesis, and is among the most frequently activated pathways in human cancers. In hematologic malignancies such as acute myeloid leukemia (AML), constitutive MAPK activation is common, with markedly elevated phosphorylated ERK (pERK) levels identified in >80% of patients. This compound binds selectively to MEK1/2, preventing the activation of MEK1/2-dependent effector proteins and transcription factors, thereby inhibiting downstream signaling including ERK phosphorylation.
The phosphorylation status of ERK (pERK at T202/Y204) serves as a direct measure of MEK activity and represents a robust pharmacodynamic biomarker for monitoring this compound target engagement and biological activity in both preclinical models and clinical specimens. Analysis of pERK levels provides critical information for dose selection, schedule optimization, and understanding resistance mechanisms during this compound development. This document outlines standardized protocols and application notes for quantifying pERK levels in various biological systems following this compound treatment.
Table 1: Summary of pERK Inhibition by this compound Across Preclinical and Clinical Studies
| Study Model | Cell Type/Tumor | This compound Concentration | Treatment Duration | pERK Reduction | Method | Citation |
|---|---|---|---|---|---|---|
| Preclinical in vitro | A375 melanoma | 10-100 nM | 2-24 hours | 70-90% | Western Blot | [1] |
| Preclinical in vitro | Ovarian mucinous carcinoma | 30 nM | 2 hours | >80% | Western Blot | [2] |
| Preclinical in vivo | H929 multiple myeloma xenografts | 10 mg/kg (oral) | 2 weeks | Significant reduction | IHC | [3] |
| Clinical trial | Advanced solid tumors (PBMCs) | 60-90 mg daily | 2-4 hours post-dose | 40-70% | Flow Cytometry | [4] |
| Clinical trial | Hematologic malignancies | 60 mg BID (continuous) | Cycle 1 Day 15 | Significant reduction | Western Blot | [3] |
| Prodrug study | A375 melanoma (PROPIMA) | 10 nM equivalent | 48 hours | ~80% (5-fold reduction) | Western Blot | [1] |
Table 2: Combination Effects on pERK Signaling with this compound
| Combination Partner | Cancer Model | This compound Dose | Combination Agent Dose | Effect on pERK | Synergistic Effect | Citation |
|---|---|---|---|---|---|---|
| Voxtalisib (PI3K/mTOR inhibitor) | Ovarian mucinous carcinoma | 30 nM | 1 μM SAR245409 | Enhanced suppression vs single agent | Yes (CI: 0.03-0.5) | [2] |
| Voxtalisib | Advanced solid tumors | 60 mg daily | 70 mg daily | Enhanced suppression in PBMCs | Not assessed | [4] |
| Cisplatin | Lung cancer models | 1 μM | 5 μM cisplatin | Variable based on cellular state | Context-dependent | [5] |
Figure 1: MAPK Signaling Pathway and this compound Mechanism of Action. This compound selectively binds to and inhibits MEK1/2, preventing phosphorylation and activation of ERK1/2. The phosphorylated form of ERK (pERK at T202/Y204) serves as the key downstream biomarker for monitoring target engagement and pathway inhibition. This diagram illustrates the signaling cascade from growth factor stimulation through to nuclear events regulating proliferation and survival, with this compound's specific point of inhibition highlighted.
Figure 2: Experimental Workflow for pERK Biomarker Analysis. Comprehensive workflow outlining the process from sample collection through data analysis for pERK biomarker evaluation in this compound studies. The diagram highlights three primary analytical methods (Western blot, flow cytometry, and FRET imaging) with their appropriate applications based on sample type and research objectives.
The analysis of pERK levels provides a robust, quantitative biomarker for assessing this compound pharmacodynamics across preclinical models and clinical studies. Standardization of sampling processing, analytical methods, and data interpretation is essential for generating comparable results across studies. Emerging technologies including nanoparticle-based prodrugs like PROPIMA show promising enhanced targeting and sustained release profiles, potentially altering pERK inhibition kinetics. The documented protocols and reference data presented herein provide a foundation for consistent implementation of pERK biomarker analysis in ongoing and future this compound development programs.
This compound (MSC1936369B/AS703026) is an orally bioavailable, selective, small-molecule, allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) [1] [2]. MEK1/2 are pivotal kinases in the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which regulates cell growth, proliferation, and survival and is frequently dysregulated in cancer [3]. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of their downstream effectors, ERK1/2, leading to the suppression of growth factor-mediated cell signaling and tumor cell proliferation [2] [4].
The diagram below illustrates the signaling pathway targeted by this compound and its investigational prodrug, PROPIMA.
This compound has been investigated in various dosing schedules as an oral monotherapy and in combination with other agents. Key pharmacokinetic parameters and clinical trial findings are summarized below.
Table 1: Key Clinical Trial Dosing and Findings for this compound
| Trial Identifier/Context | Phase | Population | Recommended Dose/Regimen | Key Findings/Status |
|---|---|---|---|---|
| NCT00982865 [5] | I | Advanced Solid Tumors | 60 mg twice daily (continuous) | RP2D established; Median Tmax: 1.5 h; Terminal t½: ~5 h |
| NCT01378377 [6] | I | Advanced Solid Tumors (with Temsirolimus) | This compound 45 mg/day + Temsirolimus 25 mg/week | MTD determined; RP2D not defined due to overlapping toxicities |
| NCT01390818 [7] | Ib | Advanced Solid Tumors (with Voxtalisib) | This compound 60 mg/day + Voxtalisib 70 mg/day (RP2D) | Limited anti-tumor activity; poor long-term tolerability |
| Absolute Bioavailability [8] | I | Patients with Solid Tumors | 60 mg single oral dose | Absolute Bioavailability: 73%; Excretion: Urine (52.8%), Feces (30.7%) |
Table 2: Common Treatment-Emergent Adverse Events Associated with this compound [6] [5] [7]
| Category | Specific Adverse Events |
|---|---|
| Dermatological | Rash, Acneiform dermatitis |
| Ocular | Serous retinal detachment, Retinal vein occlusion, Blurred vision |
| Gastrointestinal | Diarrhea, Nausea, Vomiting, Stomatitis |
| General & Constitutional | Fatigue, Asthenia, Peripheral edema |
| Laboratory Abnormalities | Thrombocytopenia, Increased creatine phosphokinase (CPK) |
| Other | Left ventricular dysfunction (rare) |
While detailed clinical protocols for hematologic malignancies are not established, recent preclinical research demonstrates a methodology for investigating this compound, including a novel prodrug approach.
1. PROPIMA Prodrug Synthesis and Characterization [9]
2. In Vitro Assessment of Anti-Proliferative and Cytotoxic Effects [9]
3. Verification of Mechanism of Action [9]
This compound is a well-characterized investigational MEK inhibitor for which foundational clinical administration data exists in solid tumors. For application in hematologic malignancies, researchers can leverage established preclinical protocols—including prodrug development, in vitro efficacy assessments, and mechanism-of-action validation—to design new studies. The provided tables and experimental workflow offer a template for developing detailed, application-specific protocols.
NRAS-mutant melanoma represents approximately 15-20% of all cutaneous melanomas and is characterized by a more aggressive disease course compared to other molecular subtypes, with thicker primary lesions, elevated mitotic activity, and higher rates of lymph node metastasis. [1] The NRAS Q61 locus accounts for approximately 80-90% of NRAS mutations in melanoma, resulting in constitutive activation of the MAPK signaling pathway. [1] Until recently, patients with NRAS-mutant melanoma faced limited treatment options, as direct targeting of mutant NRAS has proven challenging. Pimasertib is an orally bioavailable, selective small-molecule inhibitor of MEK1 and MEK2 that prevents the activation of MEK1/2-dependent effector proteins and transcription factors. [2] [3] Its development represents a targeted therapeutic approach for this aggressive melanoma subtype.
Table 1: Key Efficacy Endpoints from Phase II Clinical Trial of this compound vs. Dacarbazine in NRAS-Mutant Melanoma
| Efficacy Parameter | This compound (n=130) | Dacarbazine (n=64) | Statistical Significance |
|---|---|---|---|
| Median PFS (weeks) | 13 | 7 | HR 0.59, 95% CI 0.42-0.83; p=0.0022 |
| 6-month PFS rate | 17% | 9% | - |
| Objective Response Rate | 27% | 14% | OR 2.24, 95% CI 1.00-4.98; p=0.0453 |
| Disease Control Rate | 38% | 19% | OR 2.65, 95% CI 1.23-5.69; p=0.0106 |
| Median Overall Survival | 9 months | 11 months | HR 0.89, 95% CI 0.61-1.30; NS |
Table 2: Most Frequent Treatment-Emergent Adverse Events (≥20%) in Phase II Trial
| Adverse Event | This compound (%) | Dacarbazine (%) | Grade ≥3 (this compound) |
|---|---|---|---|
| Diarrhea | 82% | 41% | Not specified |
| Blood CPK Increase | 68% | Not reported | 34% |
| Nausea | Not specified | 41% | - |
| Fatigue | Not specified | 38% | - |
| Serious Adverse Events | 57% | 20% | - |
Data from the phase II trial (NCT01693068) demonstrated that this compound significantly improved progression-free survival compared to dacarbazine, with a hazard ratio of 0.59. [2] However, this PFS advantage did not translate into an overall survival benefit, likely due to the high crossover rate (64%) from the dacarbazine arm to this compound upon disease progression. [2] The safety profile of this compound was consistent with the known toxicities of MEK inhibitors, with higher rates of serious adverse events compared to dacarbazine. [2]
Additional phase I data in metastatic melanoma patients (n=89) demonstrated an objective response rate of 12.4%, including one complete response and ten partial responses, with six patients maintaining responses for >24 weeks. [4] Notably, among the responders, three patients had NRAS-mutated tumors and six had BRAF mutations, confirming the activity of this compound in melanomas with MAPK pathway activation. [4]
This compound functions as a selective, ATP-noncompetitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase), key components in the RAS-RAF-MEK-ERK signaling cascade. [5] In normal cellular physiology, activation of receptor tyrosine kinases leads to NRAS-GTP binding, which recruits and activates RAF kinases. [1] Activated RAF then phosphorylates MEK1/2, which in turn phosphorylates and activates ERK1/2, regulating fundamental cellular processes including proliferation, survival, and differentiation. [1] In NRAS-mutant melanoma, oncogenic NRAS remains constitutively GTP-bound, leading to persistent signaling through this pathway. [1]
The diagram below illustrates the key signaling pathways in NRAS-mutant melanoma and this compound's mechanism of action:
The diagram above illustrates how this compound targets the central MAPK signaling pathway downstream of mutant NRAS. Importantly, NRAS also signals through parallel pathways including PI3K-AKT-mTOR and RALGEF-RAL, which contribute to melanoma progression and may represent mechanisms of resistance to MEK inhibition. [1] This explains the investigation of combination therapies targeting multiple pathways simultaneously.
The rationale for combining MEK and PI3K/mTOR inhibitors stems from the frequent co-activation of both signaling pathways in NRAS-mutant melanoma and the extensive cross-talk between these pathways that can lead to compensatory signaling and treatment resistance. [3] A phase II randomized double-blind placebo-controlled trial (EMR 20006-012) investigated the combination of this compound with the PI3K inhibitor SAR245409 in patients with recurrent unresectable borderline or low-grade ovarian cancer. [6] Surprisingly, the combination demonstrated an ORR of only 9.4% compared to 12.1% for this compound alone, with median PFS of 7.23 months versus 9.99 months, respectively. [6] The study was terminated early due to low response rates and high discontinuation rates, suggesting that this particular combination did not provide synergistic benefits in this patient population. [6]
A phase I trial (NCT01378377) combining this compound with the mTOR inhibitor temsirolimus in patients with refractory advanced solid tumors determined the maximum tolerated dose as 45 mg/day this compound plus 25 mg/week temsirolimus. [3] However, the recommended phase 2 dose was not defined due to overlapping toxicities, including stomatitis, thrombocytopenia, serum creatine phosphokinase increase, and visual impairment. [3] Among 33 evaluated patients, 17 achieved stable disease as best response, with five maintaining stable disease for >12 weeks. [3] The pharmacokinetic profiles of both agents were not adversely affected by coadministration, but the combination did not warrant further development due to the narrow therapeutic window. [3]
Recent preclinical research has explored novel combination strategies for NRAS-mutant melanoma. A 2025 study investigating NRAS-targeting antisense oligonucleotides (ASOs) identified therapeutically relevant kinase co-dependencies upon NRAS suppression. [7] Using high-throughput kinase activity mapping (HT-KAM), researchers demonstrated that NRAS suppression creates dependencies on MEK1, FGFR2, and CDK4 kinases. [7] Co-targeting these kinases with NRAS ASOs resulted in synergistic antiproliferative effects, suggesting potential combination strategies that might be applicable to MEK inhibitor therapy as well. [7]
Purpose: To evaluate the sensitivity of NRAS-mutant melanoma cell lines to this compound and assess combination effects with other targeted agents.
Materials and Reagents:
Procedure:
Notes: Chronic exposure models can be established by maintaining cells in gradually increasing concentrations of this compound over 3-6 months to study resistance mechanisms. [7] For colony formation assays, seed cells at low density (200-500 cells/well in 6-well plates), treat with compounds for 10-14 days, then fix and stain with crystal violet for quantification. [7]
Purpose: To identify kinase signaling adaptations and co-dependencies following this compound treatment using high-throughput kinase activity mapping (HT-KAM).
Materials and Reagents:
Procedure:
Notes: This protocol can identify compensatory kinase activation following MEK inhibition, revealing rational combination partners. [7] The 2025 NRAS ASO study utilizing this approach identified MEK1, FGFR2, and CDK4 as key dependencies after NRAS suppression. [7]
Table 3: Protocol Optimization Parameters for Key Experiments
| Experimental Parameter | Cell Viability Assay | Kinase Activity Profiling | In Vivo Xenograft Studies |
|---|---|---|---|
| Optimal Cell Density | 1,000-5,000 cells/well (96-well) | 70-80% confluent (10 cm plates) | 1-5×10⁶ cells/mouse injection |
| This compound Concentration Range | 0.1 nM - 10 μM | IC₇₀ concentration (typically 100-500 nM) | 15-45 mg/kg (based on human equivalent) |
| Treatment Duration | 72-120 hours | 24-72 hours | 3-6 weeks daily administration |
| Key Readout Methods | Luminescence (ATP content), MTT absorbance | Radioactive phosphorylation, MS-based detection | Caliper measurements, bioluminescence imaging |
| Primary Data Analysis | Dose-response curves, IC₅₀ calculation | Kinase activity heatmaps, pathway enrichment | Tumor growth curves, immunohistochemistry |
This compound serves as an important research tool for investigating MEK dependency in NRAS-mutant melanoma and other malignancies with RAS/MAPK pathway activation. Its well-characterized specificity makes it valuable for disentangling MEK-mediated signaling from other oncogenic pathways in experimental models. The compound has demonstrated activity across multiple preclinical models of solid tumors, including evidence of tumor regression in xenograft models and the ability to circumvent resistance to BRAF inhibition in human melanoma cells. [3]
However, several limitations should be considered in research applications. The toxicity profile observed in clinical trials, including dermatologic, ocular, and gastrointestinal adverse events, may complicate long-term in vivo studies. [2] [4] Additionally, the lack of overall survival benefit in the phase II trial despite improved PFS suggests that compensatory mechanisms limit single-agent efficacy. [2] The narrow therapeutic window observed in combination with mTOR inhibitors further highlights the challenges of combining this compound with other targeted agents. [3]
Recent advances in NRAS-mutant melanoma research include the development of NRAS-targeting antisense oligonucleotides (ASOs) that effectively reduce NRAS-mRNA levels and suppress melanoma growth in preclinical models. [7] These ASOs do not need to target the mutated NRAS segment specifically but can be designed for non-mutated NRAS sequences, providing a broader therapeutic approach. [7] This emerging technology may represent an alternative strategy for targeting NRAS-driven melanomas beyond MEK inhibition.
This compound has demonstrated meaningful clinical activity in NRAS-mutant melanoma with significant improvement in PFS compared to dacarbazine, establishing proof-of-concept for MEK inhibition in this molecular subset. However, the transient nature of responses and development of resistance highlight the need for rational combination strategies. Future research directions should focus on identifying predictive biomarkers for response, understanding mechanisms of resistance through comprehensive kinase activity profiling, and developing novel combination regimens based on synthetic lethal interactions. The integration of this compound with emerging modalities such as NRAS-targeting ASOs may provide new opportunities for overcoming the therapeutic challenges in this aggressive melanoma subtype.
1. Introduction and Scientific Rationale The MAPK (RAS/RAF/MEK/ERK) signaling pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer [1]. Pimasertib (MSC1936369B/AS703026) is a potent, selective, ATP-noncompetitive, allosteric inhibitor of MEK1 and MEK2, with an IC50 in the nanomolar range against various cancer cell lines [2]. In ovarian cancer, particularly the chemoresistant mucinous ovarian carcinoma (MOC) subtype, mutations in KRAS (50-60%) and other components of the MAPK pathway are common, providing a strong rationale for MEK inhibition [3] [4]. Furthermore, preclinical evidence suggests that compensatory activation of the PI3K/mTOR pathway can limit the efficacy of MEK inhibitors, making dual-pathway inhibition a promising synergistic strategy [3] [5] [6].
2. Key Preclinical Findings in Ovarian Cancer Models The following table summarizes critical quantitative data from in vitro studies on this compound, both as a single agent and in combination with the PI3K/mTOR inhibitor voxtalisib (SAR245409) in ovarian mucinous carcinoma (OMC) cell lines.
| Cell Line | Genetic Alterations | This compound IC50 (μM) | Voxtalisib (SAR245409) IC50 (μM) | Combination CI (with 30 nM this compound) | Key Observations |
|---|---|---|---|---|---|
| MCAS | KRAS mutation, PIK3CA mutation [3] | ~1.0 [3] | ~0.6 [3] | 0.03 [3] | Synergistic growth inhibition; induced apoptosis [3] |
| OAW42 | PIK3CA mutation [3] | >20 [3] | ~1.0 [3] | 0.11 [3] | Synergistic growth inhibition; induced apoptosis [3] |
| JHOM-1 | PTEN mutation [3] | ~1.0 [3] | ~1.0 [3] | 0.50 [3] | Synergistic growth inhibition [3] |
| JHOM-2B | BRAF mutation, mTOR mutation [3] | ~1.0 [3] | ~6.0 [3] | 0.19 [3] | Synergistic growth inhibition; induced apoptosis [3] |
| OVMC1 | Information not specified in results | ~1.0 [3] | ~1.0 [3] | 0.11 [3] | Synergistic growth inhibition [3] |
| OVMC2 | Information not specified in results | ~1.0 [3] | ~1.0 [3] | 0.15 [3] | Synergistic growth inhibition [3] |
Additional Notes:
3. Experimental Protocols
3.1. In Vitro Assessment of Anti-Proliferative Effects and Synergy (MTT Assay) This protocol is adapted from studies investigating this compound and voxtalisib in OMC cell lines [3].
3.2. Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining) This protocol is used to confirm the induction of apoptosis by combination therapy [3].
3.3. Monitoring Kinase Activity in Live Cells via FRET Imaging This advanced protocol allows for real-time, quantitative monitoring of pathway inhibition [3].
4. Clinical and Safety Considerations
The following diagrams illustrate the molecular mechanisms and experimental approach for investigating this compound in ovarian cancer.
Diagram 1: MAPK and PI3K/mTOR Signaling Pathways and Inhibitor Mechanism. This figure illustrates the RAS/RAF/MEK/ERK and PI3K/mTOR signaling cascades, which are frequently dysregulated in ovarian cancer. This compound directly inhibits MEK1/2, while voxtalisib inhibits both PI3K and mTOR. A key rationale for combination therapy is to overcome feedback activation of the PI3K/mTOR pathway (dashed line) that can occur with MEK inhibition [3] [8].
Diagram 2: In Vitro Experimental Workflow for Evaluating this compound. This diagram outlines a logical sequence for preclinical evaluation of this compound, progressing from initial viability screening to in-depth mechanistic studies [3].
The table below summarizes the most common and clinically significant adverse events (AEs) associated with this compound, based on clinical trial data.
| Adverse Event | Incidence/Characteristics | Management & Monitoring Recommendations |
|---|---|---|
| Ocular Events | ||
| Serous Retinopathy | Very common (developed in 100% of pts in one study); often asymptomatic; foveal involvement in 75% of pts [1]. | Routine monitoring with Optical Coherence Tomography (OCT) [1]. SRF may decrease/resolve even with continued treatment [1]. |
| Retinal Vein Occlusion (RVO) | Less common but serious [1]. | Requires imprehensive ophthalmological examination. Treated successfully with intravitreal bevacizumab [1]. |
| Common Systemic AEs | ||
| Gastrointestinal | Diarrhea (75%), Nausea (50%), Vomiting [2]. | Standard supportive care (e.g., anti-diarrheals, anti-emetics). Dose interruption or reduction may be necessary [2]. |
| Dermatological | Rash (frequently reported) [3]. | Standard supportive care. |
| Constitutional | Fatigue (57%), Asthenia [3] [2]. | |
| Laboratory Abnormalities | Creatine Kinase (CK) elevation (myopathic disorders) [2]. | Regular monitoring of CK levels [2]. |
Due to the high risk of ocular AEs, which are often asymptomatic, a formal monitoring protocol is essential [1] [2]. The workflow for this protocol can be visualized as follows:
Q1: A patient on this compound is completely asymptomatic. Is an ophthalmological exam still necessary? Yes. Studies show that serous subretinal fluid (SRF) can develop in all patients on this compound, and the majority with foveal involvement remain asymptomatic [1]. Therefore, routine monitoring with OCT is critical for early detection and should not be skipped due to a lack of symptoms.
Q2: If serous retinopathy is detected, does this compound treatment always need to be discontinued? Not necessarily. Evidence indicates that SRF may decrease or resolve completely in some patients even while continuing this compound treatment [1]. The decision should be based on the severity of findings, presence of symptoms, and any changes in visual function, in close consultation with an ophthalmologist.
Q3: What is the recommended course of action for a more serious ocular event like Retinal Vein Occlusion (RVO)? RVO is a more severe adverse event. One case report documented successful management with intravitreal injections of bevacizumab, which led to both functional and anatomical improvement [1]. This compound dose interruption or permanent discontinuation should also be considered in such cases.
Q4: What are the most common non-ocular adverse events and how are they managed? The most frequent treatment-emergent AEs are diarrhea, fatigue, and nausea [2]. Management follows standard supportive care principles, including anti-diarrheal and anti-emetic medications. For persistent or severe cases, dose interruption or reduction is a common strategy, as a significant proportion of patients required these interventions in clinical trials [2].
The following table summarizes key dosing and toxicity data from phase I clinical trials of pimasertib used in combination with other agents.
| Combination Partner | Recommended Phase 2 Dose (RP2D) | Most Frequent Treatment-Emergent Adverse Events (TEAEs) | Dose Modification Data |
|---|---|---|---|
| Voxtalisib (PI3K/mTOR inhibitor) [1] | This compound: 60 mg once daily + Voxtalisib: 70 mg once daily [1] | Diarrhea (75%), Fatigue (57%), Nausea (50%) [1] | At RP2D: 73% of patients required dose interruption, 20% required dose reduction, 26% discontinued due to TEAEs [1] |
| Temsirolimus (mTOR inhibitor) [2] | Maximum Tolerated Dose (MTD) reached at this compound: 45 mg/day + Temsirolimus: 25 mg/week. RP2D was not defined due to overlapping toxicities [2] | Stomatitis, Thrombocytopenia, Increased serum creatine phosphokinase (CPK), Visual impairment [2] | Nine patients experienced Dose-Limiting Toxicities (DLTs) at the MTD [2] |
| SAR405838 (HDM2 antagonist) [3] | SAR405838: 200 mg once daily + this compound: 45 mg twice daily [3] | Diarrhea (81%), Increased blood CPK (77%), Nausea (62%), Vomiting (62%) [3] | The most common DLT was thrombocytopenia [3] |
For a deeper understanding of its behavior in experimental systems, here is key pharmacological and preclinical data on this compound.
| Property | Details |
|---|---|
| Mechanism of Action | Selective, ATP-non-competitive, allosteric inhibitor of MEK1 and MEK2, key kinases in the MAPK signaling pathway [1] [4]. |
| Key Pharmacokinetics | High absolute bioavailability (73%). Major route of excretion is via urine (~53%) and faeces (~31%). Cleared via multiple metabolites, including a unique phosphoethanolamine conjugate [4]. |
| Major Monotherapy Toxicities | Safety profile consistent with other MEK inhibitors. Common class effects include rash, diarrhoea, asthenia, peripheral oedema, and ocular events such as serous retinal detachment [1]. |
| Preclinical Synergy Evidence | Combined inhibition of MEK with PI3K/mTOR pathway shows synergistic antitumor effects and induces apoptosis in various solid tumor models, including ovarian mucinous carcinoma [5]. |
The diagram below illustrates the key pathways targeted by this compound combination therapies, explaining the biological rationale and potential source of synergistic toxicities.
FAQ 1: What are the critical laboratory parameters to monitor during studies with this compound combinations?
FAQ 2: Why does dual pathway inhibition often require significant dose reductions? The combination of this compound with agents targeting parallel pathways (like PI3K/mTOR) often leads to overlapping toxicities and poor long-term tolerability despite preclinical synergy [1] [2]. The compensatory mechanisms and complex feedback loops between the MAPK and PI3K pathways mean that inhibiting both simultaneously can amplify on-target side effects in normal tissues, making it challenging to maintain monotherapy dose levels in combination regimens.
The table below summarizes the key ocular AEs associated with this compound, their clinical features, and reported frequency.
| Adverse Event | Clinical Presentation | Time to Onset | Resolution & Management | Key References |
|---|---|---|---|---|
| Serous Retinopathy/Subretinal Fluid (SRF) [1] [2] | Bilateral, multifocal serous retinal detachments. Often asymptomatic but can cause blurred vision [1] [2]. | Rapid: 2-9 days after treatment initiation [1] [2]. | Typically reversible upon drug interruption; may resolve even with continued treatment [1] [2]. | [1] [2] |
| Retinal Vein Occlusion (RVO) [2] [3] | Acute vision loss, retinal hemorrhages, and edema. | Case reported 1 week after start of treatment [2]. | Requires urgent intervention; case treated successfully with intravitral bevacizumab [2]. | [2] [3] |
| Blurred Vision [4] | General visual disturbance. | Not specified in results. | Management depends on underlying cause (e.g., SRF). | [4] |
| Class-Wide Risk (MEK Inhibitors) | Risk Ratio | 95% CI | P-value | Reference |
| :--- | :--- | :--- | :--- | :--- |
| Any Ocular Toxicity | 2.88 | 1.42 - 5.85 | < 0.05 | [4] |
| Retinal Detachment | 8.98 | 3.92 - 20.57 | < 0.05 | [4] |
| Chorioretinopathy | 8.36 | 3.42 - 20.47 | < 0.05 | [4] |
| Blurred Vision | 4.10 | 2.55 - 6.58 | < 0.05 | [4] |
A proactive and structured monitoring plan is crucial for patient safety and data collection.
Baseline Ophthalmologic Examination [3]: Conduct a comprehensive exam before initiating this compound. This should include:
Routine Monitoring During Treatment [3]: Schedule follow-up ophthalmologic exams, including OCT, every other cycle or as dictated by the study protocol. More frequent monitoring may be needed if toxicity occurs.
Management of Symptomatic Ocular AEs:
The ocular toxicities of MEK inhibitors are class effects. The prevailing hypothesis is that the MEK/ERK signaling pathway is critical for maintaining the integrity of the Retinal Pigment Epithelium (RPE) [4] [5]. The RPE forms the outer blood-retinal barrier. Inhibition of MEK by this compound is thought to disrupt tight junctions between RPE cells, leading to increased permeability and the accumulation of fluid beneath the retina, manifesting as serous retinal detachment [1] [4]. The following diagram illustrates this proposed pathway.
Q1: How quickly can this compound-associated retinal detachment occur? A1: Onset can be very rapid. Case reports document presentation of multifocal serous retinal detachments as early as 2 days after starting treatment, and consistently within the first 2-4 weeks [1] [2].
Q2: Is the retinal detachment caused by this compound reversible? A2: Yes, in most cases. The serous retinal detachments are often transient and reversible. They can resolve spontaneously even with continued drug administration or show rapid and complete resolution within days after the drug is stopped [1] [2] [5].
Q3: Are there any patient-specific risk factors that predispose to this ocular toxicity? A3: Current literature does not clearly identify specific patient risk factors beyond the mechanism of the drug itself. However, patients with pre-existing ocular/retinal comorbidities were often excluded from clinical trials due to the perceived increased risk [3]. The presence of diabetes may be a factor to consider, as the retinal neurovascular unit may be more vulnerable [6].
Q4: What is the recommended management for an asymptomatic patient found to have subretinal fluid on OCT? A4: Current evidence suggests that for asymptomatic subretinal fluid, it is often safe to continue this compound treatment with close monitoring. In prospective studies, the fluid decreased or resolved in all patients despite the continuation of the medication in the majority of cases [2].
The following table consolidates the main DLTs and frequently observed treatment-emergent adverse events (TEAEs) from clinical trials of pimasertib in combination with other agents [1] [2] [3].
| Combination Drug | Primary DLTs | Most Frequent TEAEs (All Grades) | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) |
|---|---|---|---|
| Voxtalisib (PI3K/mTOR inhibitor) [1] | Not specified in detail | Diarrhoea (75%), Fatigue (57%), Nausea (50%) | MTD: this compound 90 mg + Voxtalisib 70 mg (daily). RP2D: This compound 60 mg + Voxtalisib 70 mg (daily) due to safety profile. |
| Temsirolimus (mTOR inhibitor) [2] | Stomatitis, Thrombocytopenia, Increased serum creatinine phosphokinase (CPK), Visual impairment | Stomatitis, Thrombocytopenia | MTD: This compound 45 mg (daily) + Temsirolimus 25 mg (weekly). RP2D was not defined due to overlapping toxicities. |
| SAR405838 (HDM2 antagonist) [3] | Thrombocytopenia | Diarrhoea (81%), Increased blood CPK (77%), Nausea (62%), Vomiting (62%) | MTD: SAR405838 200 mg (daily) + this compound 45 mg (twice daily). |
The determination of DLTs and safety profiles in the cited studies followed rigorous phase I clinical trial methodologies.
The observed toxicities can be understood through the mechanisms of the targeted pathways.
This table summarizes the key characteristics and in vitro experimental findings for the glutathione-activated prodrug of pimasertib (PROPIMA) as reported in the recent study [1] [2].
| Aspect | Details and Findings for PROPIMA |
|---|---|
| Prodrug Name | PROPIMA [1] [2] |
| Activation Mechanism | Redox-sensitive disulfide linker, cleaved by high intracellular glutathione (GSH) levels in tumor microenvironment [1] [2] |
| Synthesis & Purity | Esterification between this compound (diol-containing) and 4,4'-dithiodibutyric acid; purity >99% (LC-MS) [1] [2] |
| In Vitro Drug Release | Incubation with 10 mM GSH (mimicking intracellular conditions); progressive decomposition of PROPIMA and appearance of free this compound confirmed by HPLC [1] [2] |
| Cytotoxicity (A375 Melanoma) | Time/dose-dependent reduction in cell viability (MTT assay); IC~50~ slightly higher than this compound at 48h, becoming similar by 72h [1] [2] |
| Mechanism of Action | Reduces pERK levels ~5-fold (Western Blot), confirming retained MEK inhibitory activity [1] [2] |
| Anti-Proliferative Effect | Dose-dependent inhibition of cell proliferation (MTT, BrDU assay); no cell membrane damage (LDH release, trypan blue assay) [1] [2] |
| Inhibition of Cell Migration | Stronger inhibition of A375 melanoma cell migration (wound healing assay) than parent this compound [1] [2] |
| Selectivity | No cytotoxicity on non-tumor endothelial cells (hCMEC/D3) or glioblastoma cells (U87) without MAPK pathway dysregulation [2] |
Here are solutions to some frequently encountered problems when working with PROPIMA.
Problem 1: Inconsistent or No Prodrug Activation/Cytotoxicity
Problem 2: High Background Toxicity in Non-Target Cells
Problem 3: Weak Inhibition of Cancer Cell Migration
For your experimental planning, here are the core methodologies used to characterize PROPIMA.
Protocol 1: Confirming Prodrug Synthesis and Purity
Protocol 2: Demonstrating GSH-Responsive Drug Release
Protocol 3: Evaluating Biological Activity and Selectivity In Vitro
The following diagram illustrates the logical workflow for the in vitro biological evaluation of PROPIMA.
The following table summarizes the key resistance mechanisms identified in preclinical and clinical studies.
| Mechanism | Description | Key Molecular Events / Pathways | Supporting Evidence |
|---|---|---|---|
| Primary (Intrinsic) Resistance | Pre-existing genetic mutations that render cancer cells unresponsive from the start of treatment. | Mutations in KRAS or BRAF [1]. | Demonstrated in colorectal cancer (CRC) cell lines with KRAS or BRAF mutations that were resistant to anti-EGFR therapy, a finding relevant to MEK inhibition [1]. |
| Acquired Resistance | Resistance developed after initial treatment efficacy, often due to selective pressure. | Reactivation of the MAPK pathway (MEK/ERK) and/or activation of compensatory pathways like the PI3K-AKT-mTOR axis [1] [2]. | Studies in CRC cells with acquired resistance to anti-EGFR therapy showed that resistance converged on MEK/ERK pathway activation, which could be overcome with combined MEK/EGFR inhibition [1]. |
| Pathway Crosstalk & Compensation | Inhibition of one pathway (MAPK) leads to the upregulation of another (PI3K-AKT-mTOR), allowing the cancer cell to survive. | Simultaneous deregulation of the MAPK and mTOR pathways [2]. | A phase I trial of this compound with the mTOR inhibitor temsirolimus faced overlapping toxicities, but preclinical data supports the rationale for dual-pathway targeting [2]. |
A: Perform phospho-protein immunoblotting to assess pathway activity.
This is a foundational experiment to determine the signaling status of your resistant cell lines.
A: Test rational combination therapies based on the identified resistance mechanism.
The experimental workflow below outlines a logical progression from validation to combination testing.
The diagram below illustrates the core MAPK signaling pathway and the primary resistance mechanisms to this compound, providing a visual reference for the concepts discussed.
The field of MEK inhibitor resistance is dynamic. Beyond the established mechanisms, consider these emerging areas:
Q1: Was pimasertib's discontinuation due to efficacy or safety?
Q2: What were the most common treatment-related toxicities?
Q3: Is this compound still being developed?
The table below summarizes key efficacy and safety data from major this compound combination trials that informed development decisions.
| Trial Combination | Phase | Primary Reason for Discontinuation | Key Efficacy Findings | Common Grade ≥3 Adverse Events (≥10% incidence) |
|---|---|---|---|---|
| This compound + Voxtalisib (PI3K/mTOR inhibitor) [1] | Ib | Poor long-term tolerability & limited efficacy | 6/101 patients had objective response (1 CR, 5 PR); 46% had stable disease | Diarrhea, fatigue, nausea |
| This compound + Temsirolimus (mTOR inhibitor) [2] | I | Overlapping toxicities; no RP2D defined | 17/26 patients had stable disease; 5 had SD >12 weeks | Stomatitis, thrombocytopenia, increased CPK |
| This compound vs. Dacarbazine (in NRAS-mutant melanoma) [3] | II | --- | Improved PFS (13 vs. 7 weeks) but no OS benefit (9 vs. 11 months) | Increased CPK (34%), rash (13%), hypertension (11%) |
The challenges faced by this compound are rooted in the biology of the signaling pathways it targets.
The transfer of this compound to Day One Biopharmaceuticals represents a strategic shift in its development path [4]. The new focus is on:
For researchers and drug development professionals, the this compound case highlights critical considerations for targeted therapy development:
CPK elevation is one of the most frequently reported treatment-related adverse events for Pimasertib. The following table summarizes key data from clinical trials.
| Trial Context (Combination Agent) | Incidence of Any Grade | Incidence of Grade ≥3 | Notes on Management & Outcome |
|---|---|---|---|
| This compound Monotherapy [1] | 68% (88/130) | 34% (44/130) | Most common treatment-related AE; managed with dose modifications. |
| Combination with SAR405838 [2] | 77% (20/26) | Information not specified | Consistent with known safety profile of this compound. |
| Combination with Temsirolimus [3] | Reported as an AE of special interest | Grade 3 CPK increase was a observed Dose-Limiting Toxicity (DLT) | Led to treatment interruption; contributed to determination of the Maximum Tolerated Dose (MTD). |
The following recommendations are synthesized from the handling of CPK increases in clinical trials.
The exact mechanism is not fully detailed in the clinical literature, but CPK elevation is a known class effect of MEK inhibitors. It is often asymptomatic (not associated with muscle pain or weakness) but can reflect muscle cell irritation or damage.
Clinical trials employed the following strategies to manage CPK increases:
The workflow below summarizes the general management logic applied in the trials.
For designing preclinical or clinical studies, here are key points to document:
Pimasertib-related skin rash is characterized as an acneiform eruption, consistent with the class effects of MEK inhibitors [1]. Here is a summary of its clinical characteristics and incidence:
| Feature | Description |
|---|---|
| Clinical Presentation | Papules and pustules, consistent with acneiform dermatitis [1]. |
| Reported Severity | Ranges from common adverse events to dose-limiting toxicities (DLTs), particularly at higher doses (≥120 mg/day) [1]. |
| Body Location | Information specific to this compound rash distribution is limited in search results. Acneiform eruptions from similar targeted therapies typically affect the face, scalp, and upper trunk [2]. |
| Onset | Onset timing for this compound is not explicitly detailed. Acneiform eruptions from EGFR inhibitors (as a reference) often occur within the first month of treatment [3]. |
| Key Clinical Findings | - A Phase I trial established the recommended Phase II dose (RP2D) as 60 mg twice daily, with DLTs including skin rash/acneiform dermatitis [1].
The skin toxicity of this compound is directly linked to its mechanism of action. The following diagram illustrates the relevant signaling pathway.
This compound is a selective, ATP-noncompetitive inhibitor of MEK1 and MEK2 kinases, which are critical components of the MAPK signaling pathway (RAS-RAF-MEK-ERK) [1] [5]. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of downstream ERK1/2. This pathway regulates key cellular functions, including proliferation and differentiation, in both malignant and normal cells, such as keratinocytes [5]. Inhibition of this pathway in skin cells is the primary cause of acneiform eruptions.
While specific protocols for this compound-induced rash are not detailed in the search results, management strategies can be inferred from general principles for managing similar targeted therapy-induced rashes and recent studies on acneiform eruptions.
The table below summarizes potential management strategies based on practices for EGFR inhibitors and a 2025 study on topical treatments.
| Strategy | Application & Notes |
|---|---|
| Topical Antibiotics | Clindamycin or erythromycin demonstrated highest effectiveness in a recent study, reducing lesion count and severity [3]. |
| Topical Corticosteroids | Used for anti-inflammatory effect (e.g., hydrocortisone 2.5%, alclometasone) [2] [3]. |
| Oral Antibiotics | Minocycline or doxycycline used for prophylaxis and treatment, especially for moderate cases [2]. |
| Benzoyl Peroxide | Showed significant efficacy in reducing lesion count and severity, often used in combination with topical antibiotics [3]. |
| Dose Modification | For grade 3 rash, a dose interruption until rash improves to grade ≤1 may be necessary [1] [2]. |
General supportive care includes using gentle skin moisturizers and broad-spectrum sunscreen (SPF ≥30), as the rash can be accompanied by dry skin and photosensitivity [2].
For researchers designing trials involving this compound, proactive planning for dermatologic toxicity is crucial.
You can adapt this general framework for assessing skin rash in a preclinical or clinical setting.
Available evidence confirms that acneiform dermatitis is a major toxicity of this compound. While comprehensive management data is limited, the strategies outlined provide a rational starting point derived from MEK inhibitor class effects and management of similar toxicities.
The table below summarizes key data from a phase II, randomized, controlled trial directly comparing Pimasertib and Dacarbazine in patients with untreated, unresectable NRAS-mutated cutaneous melanoma [1].
| Feature | This compound | Dacarbazine (DTIC) |
|---|---|---|
| Mechanism of Action | Selective, small-molecule inhibitor of MEK1/2 [2] [3] | Alkylating agent (prodrug requiring metabolic activation) [4] [5] |
| Primary Endpoint: Median PFS | 13 weeks [1] | 7 weeks [1] |
| PFS Hazard Ratio (HR) | 0.59 (95% CI: 0.42–0.83; p=0.0022) [1] | - |
| Secondary Endpoint: Median OS | 9 months [1] | 11 months [1] |
| OS Hazard Ratio (HR) | 0.89 (95% CI: 0.61–1.30) [1] | - |
| Objective Response Rate (ORR) | 27% [1] | 14% [1] |
| Disease Control Rate (DCR) | Higher than DTIC (Odds Ratio: 2.65) [1] | Lower than this compound [1] |
| Most Common TEAEs | Diarrhea (82%), Blood CPK increase (68%) [1] | Nausea (41%), Fatigue (38%) [1] |
| Most Frequent Grade ≥3 AEs | CPK increase (34%) [1] | Neutropenia (15%) [1] |
| Serious Adverse Events | 57% [1] | 20% [1] |
> Note on Overall Survival (OS) data: The similar OS between groups was likely confounded by the high crossover rate (64%) of patients from the dacarbazine arm to this compound after disease progression [1].
The two drugs work through fundamentally different pathways, visualized below.
For researchers designing similar studies, here are the core methodologies from the phase II trial and key mechanistic assays.
| Aspect | Pimasertib + SAR245409 (Combination) | This compound Alone (Monotherapy) |
|---|---|---|
| Objective Response Rate (ORR) | 9.4% | 12.1% |
| Median Progression-Free Survival (PFS) | 7.23 months | 9.99 months |
| 6-Month PFS Rate | 63.5% | 70.8% |
| Discontinuation Rate | 56.3% | 57.6% |
| Conclusion | Combination was not superior to monotherapy. Trial terminated early due to low ORR and high discontinuation rate [1]. |
The therapeutic strategy of combining MEK and PI3K inhibitors is designed to target two critical, interconnected pathways that cancer cells often use to survive and grow.
The DOT script below maps out the signaling pathways and how the inhibitors target them.
The diagram shows how the MAPK/MEK and PI3K/AKT/mTOR pathways operate in parallel, both converging to promote cell growth and proliferation. Key points include:
Preclinical studies using advanced techniques support the synergistic potential of this combination, even if it was not fully realized in the cited clinical trial.
This protocol was used to quantitatively measure kinase activity in live cells.
The clinical results suggest that effectively targeting these complex pathways is challenging. Current research is exploring new strategies to improve efficacy and manage side effects.
The table below summarizes comparative efficacy data from a preclinical study on Low-Grade Serous Ovarian Cancer (LGSC) cell lines and clinical trial results for Pimasertib combinations [1] [2].
| Inhibitor | Context of Data | Key Efficacy Findings | Notes / Reference Compound |
|---|---|---|---|
| Trametinib | Preclinical (LGSC cell lines) | Most potent anti-proliferative effects; greatest inhibition of ERK phosphorylation [1]. | Serves as a reference for potency in the study [1]. |
| This compound | Clinical (Phase Ib combo trial) | Limited anti-tumor activity in advanced solid tumors when combined with Voxtalisib (PI3K/mTOR inhibitor) [2]. | Combination showed poor long-term tolerability [2]. |
| Selumetinib | Preclinical (LGSC cell lines) | Anti-proliferative efficacy correlated with degree of ERK inhibition [1]. | Less potent than Trametinib in the same model [1]. |
| Binimetinib | Preclinical (LGSC cell lines) | Anti-proliferative efficacy correlated with degree of ERK inhibition [1]. | Less potent than Trametinib in the same model [1]. |
| Refametinib | Preclinical (LGSC cell lines) | Anti-proliferative efficacy correlated with degree of ERK inhibition [1]. | Less potent than Trametinib in the same model [1]. |
Understanding the methodology behind the data is crucial for interpretation. Here are the experimental protocols from the key studies cited.
Comparative MEK Inhibitor Study [1]
This compound Clinical Trial [2]
The MEK inhibitors discussed, including this compound, target the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer [3] [4]. The diagram below illustrates this pathway and the site of MEK inhibition.
The table below summarizes key findings on the synergistic effects of this compound when combined with PI3K/mTOR pathway inhibitors.
| PI3K/mTOR Inhibitor | Cancer Type (Cell Lines) | Combination Index (CI) | Key Experimental Findings | Citation |
|---|---|---|---|---|
| SAR245409 (Voxtalisib) | Ovarian Mucinous Carcinoma (6 OMC lines, e.g., MCAS, OAW42) | 0.03 - 0.50 | Synergistic growth inhibition; induced apoptosis; suppressed S-phase population. | [1] [2] [3] |
| SAR245409 (Voxtalisib) | Endometrial Carcinoma (6 of 12 lines, e.g., Ishikawa, HEC-1) | 0.07 - 0.46 | Synergistic effect in this compound-sensitive lines; increased G1-phase cell population. | [4] [5] |
The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The lower the CI value, the stronger the synergistic effect [1] [5].
The synergistic data were generated using standard preclinical research methodologies. Here are the protocols from the key studies:
The rationale for combining these inhibitors lies in the cross-talk and feedback loops between the MAPK and PI3K/AKT/mTOR pathways, which are frequently co-activated in cancers. The following diagram illustrates the targeted pathways and the mechanism behind the synergy.
The combination strategy effectively blocks two major, interconnected cancer growth pathways. Inhibiting one pathway can lead to compensatory activation of the other, a common resistance mechanism. Dual inhibition overcomes this adaptive resistance, leading to more potent and sustained anti-tumor effects [2] [4] [6].
| Measure | Pimasertib (n=130) | Dacarbazine (DTIC) (n=64) | Statistical Result |
|---|---|---|---|
| Median PFS | 13 weeks | 7 weeks | HR 0.59 (95% CI 0.42–0.83); p=0.0022 [1] |
| 6-Month PFS Rate | 17% | 9% | - |
| Median OS | 9 months | 11 months | HR 0.89 (95% CI 0.61–1.30); not significant [1] |
| Objective Response Rate (ORR) | 27% | 14% | Odds Ratio 2.24 (95% CI 1.00–4.98); p=0.0453 [1] |
| Most Common TEAEs | Diarrhea (82%), blood CPK increase (68%) [1] | Nausea (41%), fatigue (38%) [1] | - |
| Most Frequent Grade ≥3 AEs | CPK increase (34%) [1] | Neutropenia (15%) [1] | - |
| Serious Adverse Events | 57% | 20% | - |
To help you evaluate the quality of this data, here are the key methodological details from the clinical trial.
This compound is a selective small-molecule inhibitor of MEK1 and MEK2, key proteins in the MAPK signaling pathway [1]. This pathway is often dysregulated in cancer. The following diagram illustrates its targeted role in the cellular signaling cascade.
The study was set in a context where no targeted therapies were available for NRAS-mutated melanoma, creating a significant unmet need [1]. At the time of the trial's initiation, dacarbazine was a standard of care, though immune checkpoint inhibitors like nivolumab and pembrolizumab were later approved [1].
The following table summarizes the ORR for pimasertib from key clinical studies.
| Trial Description | Phase | Patient Population | Treatment Regimen | Objective Response Rate (ORR) | Citation |
|---|---|---|---|---|---|
| EMR 20006-012 [1] [2] | II | Recurrent unresectable borderline or low-grade ovarian cancer | This compound alone | 12.1% | [1] [2] |
| EMR 20006-012 [1] [2] | II | Recurrent unresectable borderline or low-grade ovarian cancer | This compound + SAR245409 (PI3K inhibitor) | 9.4% | [1] [2] |
| FIRELIGHT-1 (Planned) [3] | II | RAF-altered solid tumors | DAY101 (pan-RAF inhibitor) + this compound | Primary endpoint is ORR; results not yet reported | [3] |
| Phase Ib/II Study [4] | Ib | Advanced solid tumors | This compound + Voxtalisib (PI3K/mTOR inhibitor) | 5% (across all dose escalation and expansion cohorts) | [4] |
| Phase I Trial [5] | I | Refractory advanced solid tumors | This compound + Temsirolimus (mTOR inhibitor) | Best response was Stable Disease in 17/26 patients; no ORR reported | [5] |
In the trials cited, ORR was evaluated using RECIST 1.1 (Response Evaluation Criteria in Solid Tumors, version 1.1) [6] [3]. Here is a detailed overview of this key methodology:
The diagram below illustrates the workflow for assessing tumor response using RECIST 1.1 criteria.
The data indicates that this compound's development has largely focused on combination therapies to overcome resistance in the MAPK pathway.
The following table summarizes the core quantitative findings from the study that utilized FRET imaging to analyze the effects of the MEK inhibitor Pimasertib and the PI3K/mTOR inhibitor SAR245409 (voxtalisib) in Ovarian Mucinous Carcinoma (OMC) cell lines [1] [2].
| Aspect | Experimental Findings |
|---|---|
| Overall Synergy | Combination treatment showed strong synergy across 6 OMC cell lines (Combination Index, CI: 0.03-0.5; CI < 1 indicates synergy) [1] [2]. |
| Apoptosis Induction | Marked increase in sub-G1 population and Annexin V-positive cells (apoptosis) with the combination in MCAS, OAW42, and JHOM-2B cells [2]. |
| FRET Imaging (ERK Activity) | This compound inhibition of ERK (via FRET biosensor) induced anti-proliferation and apoptosis in a dose-dependent manner in MCAS and OAW42 cells [1] [2]. |
| FRET Imaging (S6K Activity) | SAR245409 inhibition of S6K (via FRET biosensor) suppressed proliferation in a threshold manner; apoptosis was only induced in OAW42 cells [1] [2]. |
| Cell Line Mutations | Cell lines used harbored various mutations (e.g., MCAS: KRAS & PIK3CA; JHOM-2B: BRAF & mTOR; OAW42: PIK3CA) [1] [2]. Synergy was observed independently of the KRAS or PIK3CA mutational status [2]. |
The study employed several key experimental methods to obtain these results. Here are the detailed protocols for the core techniques [1] [2]:
The diagrams below illustrate the molecular pathways targeted in this study and the sequential flow of the key experiments.
Diagram Title: Targeted Signaling Pathways in the Combination Study
This diagram shows the two key pathways investigated: the MAPK pathway (RAS-RAF-MEK-ERK) and the PI3K/AKT/mTOR pathway. This compound inhibits MEK, while SAR245409 dually targets PI3K and mTOR. The study used FRET biosensors to directly measure the activity of ERK and S6K kinases [1] [2].
Diagram Title: High-Level Experimental Workflow
The application of FRET imaging in this study was pivotal. It moved beyond static snapshots of protein phosphorylation (like western blotting) to provide dynamic, quantitative data on kinase activity in live cells. This allowed the researchers to directly link the degree of ERK and S6K inhibition to the biological outcomes (proliferation arrest and apoptosis), revealing differential and cell-line-specific effects that underpinned the synergistic drug interaction [1] [2].
The table below summarizes key findings from clinical studies on Pimasertib, including its activity as a monotherapy and in combination with other drugs.
| Cancer Type / Context | Comparison / Regimen | Key Efficacy Findings | Key Safety Findings | Source (Trial/Study) |
|---|
| Low-Grade Serous Ovarian Cancer (LGSOC) | this compound vs. This compound + SAR245409 (PI3K inhibitor) [1] | • ORR: 5% with this compound monotherapy vs. 13% with combination [1]. • PFS: No significant difference between arms [1]. | Most common treatment-related AEs: Diarrhea, rash, nausea, acneiform dermatitis [1]. | Phase II (NCT00982865) [1] | | Advanced Solid Tumors | this compound + Voxtalisib (PI3K/mTOR inhibitor) combination [2] | • ORR: 6% (1 CR, 5 PRs in 110 eval. patients) [2]. • Disease Control (SD): 46% [2]. | Most frequent TEAEs: Diarrhea (75%), fatigue (57%), nausea (50%). Poor long-term tolerability with 26% discontinuing due to TEAEs [2]. | Phase Ib (NCT01390818) [2] | | Advanced Solid Tumors | this compound monotherapy (dose-finding) [3] | • Demonstrated target engagement (reduced pERK) [3]. • Half-life of ~5 hours supported a continuous BID dosing schedule [3]. | Common DLTs: Skin rash, serous retinal detachment. RP2D established as 60 mg BID continuous dosing [3]. | Phase I (NCT00982865) [3] | | Advanced Hematologic Malignancies | this compound monotherapy [4] | • Best response: Primarily Stable Disease (SD) in 39/58 evaluable patients [4]. • One patient with N-Ras mutant ALL achieved CRi [4]. | MTD for continuous dosing: 60 mg BID. Tolerability profile was manageable [4]. | Phase I (NCT00957580) [4] |
For researchers, here are the key methodological details from the cited studies:
This compound is a selective oral inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently dysregulated in cancer [3] [4]. The following diagram illustrates this pathway and this compound's role within it.
A key resistance mechanism to MEK inhibition is the compensatory activation of the PI3K/AKT/mTOR pathway [6] [2]. This provides the rationale for combining this compound with PI3K/mTOR inhibitors, as tested in clinical trials [1] [2].
| Cancer Type | Trial Phase / Design | Comparator | Disease Control Rate (DCR) | Key Efficacy Findings |
|---|
| NRAS-mutated Cutaneous Melanoma [1] | Phase II, Randomized (N=194) | Dacarbazine (DTIC) | Pimasertib: 33% (Investigator-evaluated) [1] DTIC: 16% (Investigator-evaluated) [1] | - ORR: 27% vs 14% (this compound vs DTIC) [1]
Here are the methodologies for the key clinical trials cited above.
The following diagram illustrates the targeted signaling pathway of this compound and the rationale for its combination with PI3K/mTOR inhibitors.
The diagram shows that this compound selectively inhibits MEK1/2, key proteins in the MAPK signaling pathway, which is frequently dysregulated in cancers like NRAS-mutant melanoma [1] [4]. Inhibiting this pathway suppresses the proliferation and survival of cancer cells. However, a known resistance mechanism is the compensatory activation of the parallel PI3K/mTOR pathway [3]. This provides the rationale for combining this compound with a PI3K/mTOR inhibitor (e.g., voxtalisib or SAR245409) to achieve dual pathway inhibition and enhanced antitumor activity [2] [3].